![molecular formula C11H7F3N2O3 B14052480 (E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a benzimidazole ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents such as trifluoromethyl iodide in the presence of a base.
Formation of the acrylic acid moiety: This can be done through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas over palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in organic synthesis.
Trifluoromethylbenzimidazole: A compound with a trifluoromethyl group attached to a benzimidazole ring, studied for its anti-ferroelectric properties.
Uniqueness
(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of both the trifluoromethoxy group and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H7F3N2O3 |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
3-[6-(trifluoromethoxy)-3H-benzimidazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-4-8-7(15-5-16-8)3-6(9)1-2-10(17)18/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
WHGGHZGIWGTNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)OC(F)(F)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



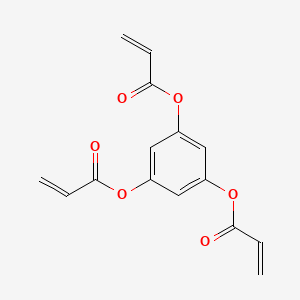
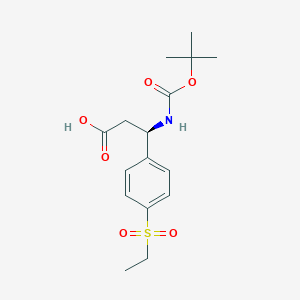

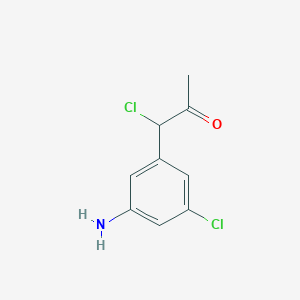
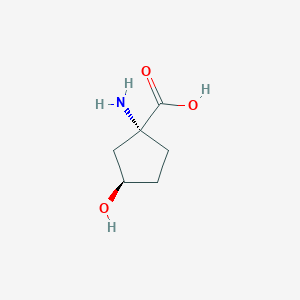
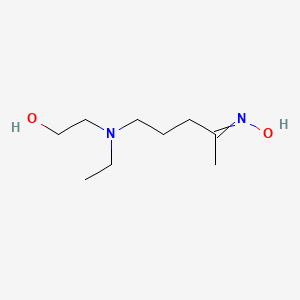

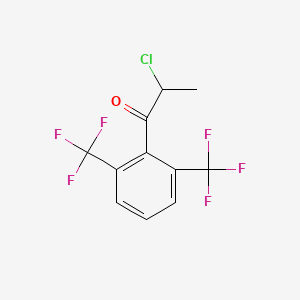
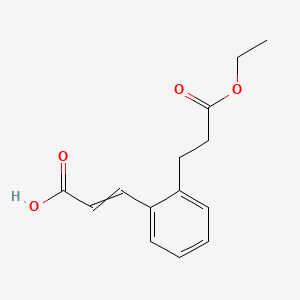
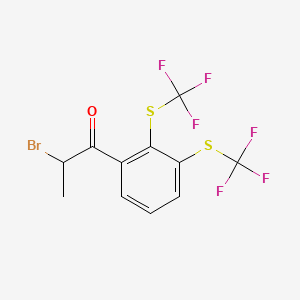
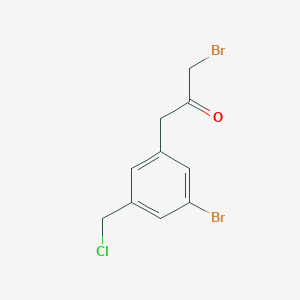
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)

